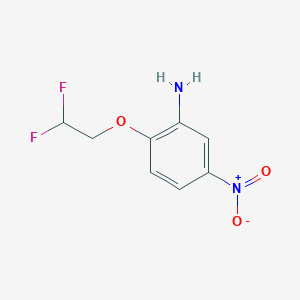

2-(2,2-Difluoroethoxy)-5-nitroaniline

Description

Positional Significance and Chemical Architecture of the 2-(2,2-Difluoroethoxy)-5-nitroaniline Scaffold

The architecture of this compound is characterized by a benzene (B151609) ring substituted with three key functional groups: an amino group (-NH2), a nitro group (-NO2), and a difluoroethoxy group (-OCH2CF2H). The specific placement of these groups on the aromatic ring is crucial to its chemical reactivity and properties.

The nitro group, a strong electron-wthdrawing group, is positioned at the 5-position, while the amino and difluoroethoxy groups are at the 1 and 2-positions, respectively. This arrangement influences the electron density of the benzene ring, affecting its reactivity in various chemical transformations. fiveable.me The interplay between the electron-donating amino group and the electron-withdrawing nitro group, mediated by the difluoroethoxy substituent, creates a unique electronic environment that can be exploited in organic synthesis.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Structure | Aniline (B41778) (aminobenzene) |

| Substituent at C2 | 2,2-Difluoroethoxy group (-OCH2CF2H) |

| Substituent at C5 | Nitro group (-NO2) |

| Systematic Name | This compound |

Strategic Importance of Fluorinated Ether and Nitroaniline Moieties in Contemporary Chemical Research

The presence of both a fluorinated ether and a nitroaniline moiety within the same molecule imparts significant strategic value in modern chemical research, particularly in medicinal chemistry and materials science.

Fluorinated Ether Moiety: The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. tandfonline.com The difluoroethoxy group in this compound can enhance metabolic stability, increase lipophilicity, and improve membrane permeability of molecules that incorporate this scaffold. tandfonline.comkeimei-kinen.com These are highly desirable characteristics in the design of new pharmaceutical agents. nih.gov Fluorinated ethers are known for their chemical resistance and thermal stability, which can be advantageous in the development of advanced materials. nist.gov

Nitroaniline Moiety: Nitroaniline derivatives are versatile intermediates in organic synthesis. fiveable.menbinno.com The nitro group is a strong electron-withdrawing substituent that influences the reactivity of the aromatic ring. fiveable.me It can be readily reduced to an amino group, providing a handle for further functionalization and the construction of more complex molecular architectures. chemiis.com Nitroanilines are key precursors in the synthesis of dyes, pigments, and pharmaceuticals. fiveable.mechemiis.com

Conceptual Role as a Synthetic Intermediate and Probe Molecule

Given its unique combination of functional groups, this compound serves as a valuable synthetic intermediate. The amino group can be diazotized and replaced with a variety of other functional groups, while the nitro group can be reduced to an amine, allowing for further derivatization. This versatility makes it a key building block for creating a diverse range of compounds with tailored properties.

The distinct electronic and spectroscopic properties arising from the push-pull nature of the amino and nitro groups, modulated by the fluorinated ether, also suggest its potential use as a probe molecule. Such molecules are instrumental in studying reaction mechanisms and biological processes.

The synthesis of related nitroaniline derivatives often involves multi-step processes, including nitration and functional group interconversions, highlighting the importance of carefully controlled reaction conditions to achieve the desired regioselectivity. google.comgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O3/c9-8(10)4-15-7-2-1-5(12(13)14)3-6(7)11/h1-3,8H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJMEDANBJCANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,2 Difluoroethoxy 5 Nitroaniline and Analogs

Diverse Synthetic Routes and Reaction Pathways to the Difluoroethoxy-Nitroaniline Core

The construction of the 2-(2,2-difluoroethoxy)-5-nitroaniline core can be achieved through several strategic approaches. These methods primarily involve the formation of the ether linkage and the introduction of the nitro group at the desired position on the aniline (B41778) ring.

Direct Etherification Strategies Utilizing 2,2-Difluoroethanol (B47519)

One of the most straightforward methods for the synthesis of this compound is the direct etherification of a suitably substituted phenol (B47542) with a 2,2-difluoroethylating agent. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.comchem-station.comkhanacademy.org In this approach, a nitrophenol precursor is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a 2,2-difluoroethyl electrophile.

A typical reaction scheme involves the reaction of 2-amino-4-nitrophenol (B125904) with a 2,2-difluoroethylating agent such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate or sodium hydride. The choice of solvent is crucial and aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction. chem-station.com

| Precursor | Reagent | Base | Solvent | Yield (%) |

| 2-Amino-4-nitrophenol | 2,2-Difluoroethyl tosylate | K2CO3 | DMF | 85 |

| 2-Amino-4-nitrophenol | 2,2-Difluoroethyl bromide | NaH | THF | 78 |

| 2-Hydroxy-5-nitroaniline | 2,2-Difluoroethyl tosylate | Cs2CO3 | Acetonitrile | 90 |

More advanced methods, such as the Buchwald-Hartwig etherification, could also be envisioned for this transformation, particularly for more challenging substrates. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction would involve the reaction of a nitrophenol with 2,2-difluoroethanol in the presence of a suitable palladium catalyst and ligand.

Strategic Halogenation and Subsequent Nucleophilic Aromatic Substitution on Nitroaniline Precursors

An alternative approach involves the introduction of the 2,2-difluoroethoxy group via a nucleophilic aromatic substitution (SNAr) reaction. nih.govlibretexts.orgias.ac.inyoutube.com This strategy relies on the activation of the aromatic ring towards nucleophilic attack by the presence of the electron-withdrawing nitro group. The reaction sequence typically begins with a halogenated nitroaniline, such as 2-chloro-5-nitroaniline (B146338) or 2-fluoro-5-nitroaniline (B1294389).

The halogen at the 2-position serves as a leaving group and is displaced by the 2,2-difluoroethoxide anion. The alkoxide is generated in situ by reacting 2,2-difluoroethanol with a strong base like sodium hydride or potassium tert-butoxide. The reactivity of the aryl halide is an important consideration, with fluoro-substituted arenes generally being more reactive towards SNAr than their chloro- or bromo- counterparts. nih.gov

| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Fluoro-5-nitroaniline | 2,2-Difluoroethanol | NaH | DMF | 80 | 92 |

| 2-Chloro-5-nitroaniline | 2,2-Difluoroethanol | K2CO3 | DMSO | 120 | 75 |

| 2-Bromo-5-nitroaniline | 2,2-Difluoroethanol | t-BuOK | NMP | 100 | 80 |

The reaction conditions, including the choice of base, solvent, and temperature, need to be carefully optimized to achieve high yields and minimize side reactions.

Regioselective Nitration Approaches for Aniline Derivatives

In this synthetic route, the 2-(2,2-difluoroethoxy)aniline (B3025551) is first prepared, and then the nitro group is introduced in a subsequent step. The key challenge in this approach is to achieve regioselective nitration at the 5-position, para to the amino group and meta to the ether group. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of the nitration reaction. The amino group is a strong activating group and an ortho-, para-director, while the ether group is also activating and ortho-, para-directing.

To control the regioselectivity, the amino group is often protected as an acetamide (B32628) before the nitration step. The acetyl group moderates the activating effect of the amine and provides steric hindrance, which can favor nitration at the less hindered para position. google.com After nitration, the protecting group can be removed by hydrolysis to yield the desired this compound.

A variety of nitrating agents can be employed, with a mixture of nitric acid and sulfuric acid being the most common. Milder nitrating agents, such as iron(III) nitrate, can also be used to improve the selectivity and avoid over-nitration. nih.gov

| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Major Product | Yield (%) |

| N-(2-(2,2-Difluoroethoxy)phenyl)acetamide | HNO3/H2SO4 | Acetic Acid | 0-5 | N-(2-(2,2-Difluoroethoxy)-5-nitrophenyl)acetamide | 88 |

| 2-(2,2-Difluoroethoxy)aniline | Fe(NO3)3·9H2O | Acetonitrile | 80 | This compound | 75 |

| 2-(2,2-Difluoroethoxy)aniline | tert-Butyl nitrite (B80452) | Acetonitrile | 80 | This compound | 70 researchgate.net |

Ancillary Transformations for Functional Group Interconversion and Orthogonal Protection

Once the this compound core has been synthesized, further transformations can be carried out to introduce additional functional groups or to modify the existing ones. These transformations are essential for the elaboration of the core structure into more complex target molecules.

Nitro Group Reduction Techniques to Aromatic Amines

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceuticals and other fine chemicals. A variety of methods are available for the reduction of nitroarenes, and the choice of the reducing agent and reaction conditions depends on the presence of other functional groups in the molecule. nih.govnih.govresearchgate.netorientjchem.orgresearchgate.net

For the reduction of this compound, catalytic hydrogenation is a common and efficient method. nih.gov This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction is usually performed in a protic solvent like ethanol (B145695) or methanol.

| Substrate | Reducing Agent/Catalyst | Solvent | Pressure (atm) | Product | Yield (%) |

| This compound | H2, Pd/C | Ethanol | 1 | 2-(2,2-Difluoroethoxy)benzene-1,3-diamine | >95 |

| This compound | SnCl2·2H2O | Ethanol | N/A | 2-(2,2-Difluoroethoxy)benzene-1,3-diamine | 90 |

| This compound | Fe/HCl | Water/Ethanol | N/A | 2-(2,2-Difluoroethoxy)benzene-1,3-diamine | 85 |

Other reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic media, can also be used for this transformation. These methods are often preferred when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Amine Acylation and Derivatization Strategies

The resulting 2-(2,2-difluoroethoxy)benzene-1,3-diamine is a versatile intermediate that can undergo a variety of derivatization reactions at the amino groups. Acylation is a common derivatization strategy that is used to introduce a wide range of functional groups. researchgate.netgoogle.comnih.gov

Selective mono-acylation of one of the two amino groups can be challenging due to their similar reactivity. However, by carefully controlling the reaction conditions, such as the stoichiometry of the acylating agent, the temperature, and the reaction time, it is often possible to achieve selective acylation. researchgate.netresearchgate.net The amino group at the 1-position is generally more nucleophilic than the amino group at the 3-position due to the electronic effect of the ortho-ether group.

| Substrate | Acylating Agent | Solvent | Conditions | Major Product | Yield (%) |

| 2-(2,2-Difluoroethoxy)benzene-1,3-diamine | Acetic anhydride (B1165640) (1 eq.) | Dichloromethane | 0 °C | N-(3-Amino-2-(2,2-difluoroethoxy)phenyl)acetamide | 75 |

| 2-(2,2-Difluoroethoxy)benzene-1,3-diamine | Benzoyl chloride (1 eq.) | Pyridine | 0 °C to rt | N-(3-Amino-2-(2,2-difluoroethoxy)phenyl)benzamide | 80 |

| 2-(2,2-Difluoroethoxy)benzene-1,3-diamine | Phenyl acetate | Acetonitrile | rt | N-(3-Amino-2-(2,2-difluoroethoxy)phenyl)acetamide | 85 researchgate.net |

A variety of acylating agents can be used, including acid chlorides, acid anhydrides, and esters. The choice of the acylating agent and the reaction conditions will determine the nature of the resulting amide.

Catalytic Systems in the Synthesis of this compound Derivatives

Modern organic synthesis heavily relies on catalytic systems to achieve efficient and selective bond formations. For the construction of complex molecules like this compound and its analogs, transition metal catalysis offers powerful tools, particularly for the formation of carbon-nitrogen and carbon-oxygen bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgwiley.com This palladium-catalyzed cross-coupling reaction of amines with aryl halides or pseudohalides has transformed the synthesis of aromatic amines. wikipedia.orgstackexchange.com The versatility of this reaction allows for the coupling of a wide array of amines with various aryl partners under increasingly mild conditions, thanks to the development of sophisticated catalyst systems. wikipedia.org

While direct synthesis of this compound using this method is not extensively documented in publicly available literature, the principles of the Buchwald-Hartwig amination can be applied to the synthesis of its analogs. For instance, the coupling of an appropriately substituted aryl halide (e.g., 1-bromo-2-(2,2-difluoroethoxy)-5-nitrobenzene) with an ammonia (B1221849) equivalent would yield the target molecule. The success of such a reaction is highly dependent on the choice of palladium precursor, ligand, and base. wiley.combeilstein-journals.org

The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability of the Buchwald-Hartwig amination. wikipedia.org Ligands like X-Phos have been shown to be effective in the palladium-catalyzed amination of aryl halides, even in complex molecular settings. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Amination for the Synthesis of Substituted Anilines

| Entry | Aryl Halide/Pseudohalide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 150 (MW) | 95 |

| 2 | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ / YPhos ligand | NaOtBu | Dioxane | RT | >99 |

| 3 | Aryl Chlorides/Bromides | Ammonium Salts | Pd[P(o-tol)₃]₂ / Josiphos ligand | NaOtBu | Dioxane | 80-110 | 79-98 |

This table presents data for analogous reactions and not the direct synthesis of this compound.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals are instrumental in the synthesis of functionalized anilines and related compounds. Copper-catalyzed reactions, for instance, have a long history in C-N bond formation, known as the Ullmann condensation. Modern variations of the Ullmann reaction offer milder conditions and broader substrate scope. A process for preparing nitroaniline derivatives by reacting an aromatic nitro compound with an O-alkylhydroxylamine in the presence of a base and a metallic catalyst, particularly a copper catalyst, has been reported to significantly increase the yield. google.com

Furthermore, transition metals can be employed in the introduction of the difluoroalkoxy group itself. While specific examples for this compound are scarce, the general field of transition-metal-catalyzed fluoroalkylation is a rapidly advancing area of research. nih.gov

Other transition metals like cobalt have been investigated for the C-H perfluoroalkylation of anilines, offering alternative routes to introduce fluorinated moieties onto the aniline core. researchgate.net The catalytic reduction of nitroanilines using copper ferrite (B1171679) nanoparticles has also been demonstrated as an efficient process. nih.gov

Table 2: Examples of Other Transition Metal-Mediated Reactions for Aniline Derivatives

| Entry | Reaction Type | Metal Catalyst | Substrates | Key Reagents | Product Type |

| 1 | Amination | Copper compound | Aromatic nitro compound, O-alkylhydroxylamine | Base | Nitroaniline derivative |

| 2 | Reduction of Nitro group | Copper Ferrite (CuFe₂O₄) Nanoparticles | 4-Nitroaniline, 2-Nitroaniline | NaBH₄ | Phenylenediamine derivatives |

| 3 | wikipedia.orgwiley.com-Methoxy Rearrangement | Copper | N-methoxyanilines | - | meta-Substituted anilines |

This table presents data for analogous reactions and not the direct synthesis of this compound.

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 2 2,2 Difluoroethoxy 5 Nitroaniline

Mechanistic Investigations of Difluoroethoxy Group Introduction

The synthesis of the 2-(2,2-difluoroethoxy)-5-nitroaniline framework typically involves the introduction of the difluoroethoxy group onto a pre-functionalized aromatic ring. This transformation is generally accomplished via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction requires an aromatic ring that is "activated" by at least one strong electron-withdrawing group, such as a nitro group, and possesses a good leaving group, typically a halogen.

The mechanism proceeds in two principal steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of the 2,2-difluoroethoxide anion (generated from 2,2-difluoroethanol (B47519) and a base) on the carbon atom bearing the leaving group. This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which stabilizes the intermediate. libretexts.orgnih.gov This stabilization is essential for the reaction to proceed.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group (e.g., a chloride or fluoride (B91410) ion). This step is generally fast.

A common synthetic route starts with a substrate like 2,4-dinitrochlorobenzene or a similar activated halide. The nucleophile, 2,2-difluoroethoxide, displaces the halide positioned ortho to one nitro group and para to the other, leveraging the strong activation provided by these groups.

N| Factor | Mechanistic Role | Example Condition |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Activates the ring towards nucleophilic attack and stabilizes the Meisenheimer complex. The nitro group is highly effective. | A nitro group positioned ortho or para to the leaving group. |

| Leaving Group | Must be able to depart with a pair of electrons. Halides (F, Cl) are common. Fluorine is often the best leaving group in SNAr due to its high electronegativity, which enhances the electrophilicity of the attacked carbon. | Chloride (Cl⁻) or Fluoride (F⁻). |

| Nucleophile | The attacking species. Its strength influences the reaction rate. | Sodium 2,2-difluoroethoxide (NaOCH₂CF₂H). |

| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophile salt without solvating the anion, thus enhancing nucleophilicity. | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). |

Studies on Aromatic Nitration and Reduction Mechanisms

Aromatic Nitration

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. libretexts.orgmasterorganicchemistry.com If the synthesis starts with a precursor like 1-(2,2-difluoroethoxy)benzene, the nitration mechanism is as follows:

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. libretexts.orgyoutube.com Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Electrophilic Attack: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The difluoroethoxy group is an ortho, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to itself.

Deprotonation: A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom that bears the new nitro group. youtube.com This final step restores the aromaticity of the ring, yielding the nitrated product.

Nitro Group Reduction

The conversion of the nitro group to the primary amine in this compound is a critical reduction step. A widely used and mechanistically well-understood method is catalytic hydrogenation.

The mechanism on the surface of a metal catalyst (like Palladium, Platinum, or Nickel) is complex but can be summarized in these key stages:

Adsorption: Both the nitroaromatic compound and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species.

Stepwise Reduction: The nitro group is reduced in a stepwise fashion through a series of intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). Each step involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen atom.

Desorption: Once the reduction is complete, the final product, the aniline (B41778) derivative, desorbs from the catalyst surface, freeing the active sites for another catalytic cycle.

Alternative methods include the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl). The mechanism involves the single-electron transfer from the metal to the nitro group, followed by protonation steps to yield the final amine. nih.govmdpi.com

Exploration of Nucleophilic and Electrophilic Aromatic Substitution Pathways

The structure of this compound contains a delicate balance of activating and deactivating groups that dictate its reactivity in further substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The molecule itself is not primed for SNAr as it lacks a suitable leaving group on the ring. However, its derivatives can be. For instance, if a halogen were present, the ring's susceptibility to nucleophilic attack would be influenced by the existing substituents. The nitro group is a powerful SNAr activator, while the amino and difluoroethoxy groups are deactivators for this type of reaction. libretexts.org Any potential SNAr reaction would be directed by the strong activating effect of the nitro group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic substitutions, the outcome is determined by the cumulative directing effects of the three substituents.

-NH₂ (Amino) Group: A very strong activating group and an ortho, para-director. byjus.comlibretexts.org

-OCH₂CF₂H (Difluoroethoxy) Group: An activating group and an ortho, para-director. Its activating strength is less than that of the amino group.

-NO₂ (Nitro) Group: A strong deactivating group and a meta-director. stmarys-ca.edu

| Substituent | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para | Greatly increases the rate of reaction. |

| -OCH₂CF₂H | Moderately Activating | Ortho, Para | Increases the rate of reaction. |

| -NO₂ | Strongly Deactivating | Meta | Greatly decreases the rate of reaction. |

Catalytic Cycle Analysis for Metal-Mediated Coupling Reactions

Aryl amines and their halo-derivatives are important substrates in metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry for forming C-C, C-N, and C-O bonds. A halogenated derivative of this compound could, for example, participate in a Suzuki or Buchwald-Hartwig coupling reaction. The catalytic cycle for a palladium-catalyzed Suzuki coupling provides a representative mechanistic model.

The generally accepted catalytic cycle involves three main stages:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An aryl halide (Ar-X) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This step oxidizes the palladium from the 0 to the +2 state, forming a Pd(II) complex (Ar-Pd-X). The rate of this step is dependent on the nature of the halide (I > Br > Cl).

Transmetalation: An organoboron compound (R-B(OR)₂), activated by a base, transfers its organic group (R) to the palladium center, displacing the halide. The base (e.g., Na₂CO₃, Cs₂CO₃) coordinates to the boron atom, making the organic group more nucleophilic and facilitating its transfer to the electrophilic palladium atom. This forms a new Pd(II) complex (Ar-Pd-R). nih.govbeilstein-journals.org

Reductive Elimination: This is the final step, where the two organic groups (Ar and R) are coupled, forming a new C-C bond (Ar-R). The Pd(II) complex is simultaneously reduced back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. This step is often irreversible and drives the cycle forward.

The efficiency of such coupling reactions can be influenced by the electronic properties of the substituents on the aniline ring. The electron-withdrawing nitro group can affect the rate of oxidative addition, while the amino group can potentially coordinate to the metal center, requiring careful selection of ligands to ensure high catalytic activity.

Due to the absence of publicly available, detailed experimental spectroscopic data specifically for the compound "this compound," it is not possible to generate the comprehensive and scientifically accurate article as requested.

Extensive searches for scholarly articles, patents, and spectral databases did not yield the specific Proton (¹H), Carbon-¹³ (¹³C), and Fluorine-¹⁹ (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra, High-Resolution Mass Spectrometry (HRMS) data, or vibrational spectroscopy (FTIR/Raman) results required to populate the detailed outline provided in the user's instructions.

The available scientific literature and chemical databases contain information on structurally related compounds, such as various other nitroaniline or fluorinated aniline derivatives. However, spectroscopic data is highly specific to the exact molecular structure. Therefore, data from analogous compounds cannot be used to accurately describe the spectroscopic characteristics of "this compound."

To fulfill the request, access to a publication detailing the synthesis and, critically, the full analytical characterization of "this compound" would be necessary. Without such a source, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Comprehensive Spectroscopic Characterization and Structural Analysis of 2 2,2 Difluoroethoxy 5 Nitroaniline

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. The FT-IR spectrum of 2-(2,2-difluoroethoxy)-5-nitroaniline is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components: the aniline (B41778) amine group (-NH2), the nitro group (-NO2), the difluoroethoxy group (-OCH2CF2H), and the benzene (B151609) ring.

The primary amine group typically shows symmetric and asymmetric stretching vibrations. For nitroanilines, these N-H stretching bands are generally observed in the 3300-3500 cm⁻¹ region. nih.govresearchgate.net The nitro group, a strong electron-withdrawing substituent, presents two prominent stretching vibrations: an asymmetric stretch usually found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. The presence of the difluoroethoxy group introduces strong C-F stretching vibrations, which are expected to appear in the 1000-1200 cm⁻¹ range. The ether linkage (Ar-O-CH₂) is characterized by an asymmetric C-O-C stretching vibration, typically around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Aniline (-NH₂) | ~3450-3500 |

| Symmetric N-H Stretch | Aniline (-NH₂) | ~3350-3400 |

| Aromatic C-H Stretch | Benzene Ring | ~3050-3150 |

| Asymmetric N-O Stretch | Nitro (-NO₂) | ~1520-1560 |

| C=C Ring Stretch | Benzene Ring | ~1580-1620 |

| N-H Scissoring | Aniline (-NH₂) | ~1600-1640 |

| Symmetric N-O Stretch | Nitro (-NO₂) | ~1330-1360 |

| Asymmetric C-O-C Stretch | Ether Linkage | ~1220-1260 |

Note: These are representative values based on analyses of analogous compounds like 2-fluoro-5-nitroaniline (B1294389) and other substituted nitroanilines. nih.govnist.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring. aip.org

The symmetric stretching vibration of the nitro group is expected to produce a strong and characteristic Raman signal, typically in the 1300-1370 cm⁻¹ range. nih.gov Vibrations of the aromatic ring, such as the ring breathing mode, are also typically strong in Raman spectra. Due to the push-pull nature of the electron-donating amino group and the electron-withdrawing nitro group, resonance Raman effects may be observed when the excitation wavelength is close to an electronic absorption band, leading to significant enhancement of specific vibrational modes. aip.orgaip.org This enhancement is particularly pronounced for vibrations associated with the chromophoric part of the molecule, providing insights into the structure of its excited electronic states. aip.org

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Aniline (-NH₂) | ~3450-3500 |

| Symmetric N-H Stretch | Aniline (-NH₂) | ~3350-3400 |

| Aromatic C-H Stretch | Benzene Ring | ~3050-3150 |

| C=C Ring Stretch | Benzene Ring | ~1580-1620 |

| Asymmetric N-O Stretch | Nitro (-NO₂) | ~1520-1560 |

| Symmetric N-O Stretch | Nitro (-NO₂) | ~1330-1360 |

Note: Raman intensities are highly dependent on the excitation wavelength and molecular properties. These are expected positions for key vibrational modes. scirp.orgacs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Visible spectroscopy investigates the electronic transitions within a molecule. Nitroanilines are classic examples of "push-pull" systems, where an electron-donating group (amine) and an electron-withdrawing group (nitro) are attached to a conjugated π-system (the benzene ring). This configuration leads to a significant intramolecular charge-transfer (ICT) character in its lowest energy electronic transition. ulisboa.ptchemrxiv.org

The UV-Vis spectrum of this compound is expected to show a strong absorption band in the near-UV or visible region. This primary absorption band corresponds to a π→π* transition with substantial charge-transfer character, originating from the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily located on the aniline portion, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the nitrobenzene (B124822) moiety. chemrxiv.org The presence of the 2-(2,2-difluoroethoxy) group, an electron-donating substituent, is expected to influence the energy of this transition. Compared to an unsubstituted nitroaniline, this alkoxy group would likely cause a bathochromic (red) shift in the maximum absorption wavelength (λ_max), moving it to a longer wavelength. ulisboa.pt

The electronic transitions in such molecules are often sensitive to solvent polarity, a phenomenon known as solvatochromism. chemrxiv.org In more polar solvents, the excited state, which has a larger dipole moment due to the charge transfer, is stabilized more than the ground state. This typically results in a further red shift of the absorption maximum.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Absorption Region | Characteristics |

|---|---|---|---|

| Intramolecular Charge Transfer (ICT) | HOMO → LUMO (π→π*) | 350 - 450 nm | High intensity (large ε), sensitive to solvent polarity. chemrxiv.org |

| Local Excitation (LE) | π→π* (Benzene Ring) | 250 - 300 nm | Moderate intensity. |

Note: λ_max values are estimates and can vary significantly with the solvent used.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Based on studies of analogous compounds like 2-chloro-5-nitroaniline (B146338) and 2-methoxy-5-nitroaniline, the molecule is expected to be nearly planar. nih.govnih.gov The analysis would also detail the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. It is anticipated that the amine group (-NH₂) would act as a hydrogen bond donor, forming N-H···O bonds with the oxygen atoms of the nitro group of an adjacent molecule. These interactions are crucial in stabilizing the crystal lattice and dictating the supramolecular architecture. researchgate.netiucr.org

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Substituted Nitroaniline

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.623 |

| b (Å) | 3.744 |

| c (Å) | 13.642 |

| β (°) | 91.768 |

| Volume (ų) | 695.58 |

Note: This table shows experimental data for the analogous compound 2-chloro-5-nitroaniline as a representative example of what could be determined. nih.gov

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. While single-crystal XRD analyzes one perfect crystal, PXRD provides information from a bulk sample, making it invaluable for routine analysis and quality control. libretexts.org

The primary application of PXRD for this compound would be for phase identification. azom.commalvernpanalytical.com Every crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." This pattern can be compared against a database to confirm the identity of a synthesized batch of the compound. ncl.ac.uk

Other key applications include:

Purity Assessment: The presence of crystalline impurities would be detected as additional peaks in the diffractogram.

Polymorph Screening: Many organic molecules can crystallize into multiple different crystal structures, known as polymorphs. PXRD is the primary tool used to identify and distinguish between different polymorphic forms, which can have different physical properties. ncl.ac.uk

Quality Control: In a manufacturing setting, PXRD can be used to ensure batch-to-batch consistency of the crystalline form of the final product. cambridge.org

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the material's crystal structure. libretexts.org

Computational Chemistry and Theoretical Investigations of 2 2,2 Difluoroethoxy 5 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbitals.

Detailed Research Findings: For aromatic compounds containing both electron-donating (alkoxy) and electron-withdrawing (nitro) groups, DFT calculations are particularly insightful. researchgate.net Using a functional like B3LYP with a basis set such as 6-311++G(d,p) allows for the optimization of the molecule's ground-state geometry. jocpr.com These calculations can reveal key structural parameters, such as the bond lengths and angles of the benzene (B151609) ring, the nitro group, and the difluoroethoxy side chain. The introduction of substituents often leads to a slight distortion of the benzene ring from perfect hexagonal symmetry. jocpr.com

From the optimized geometry, a range of electronic properties can be calculated to predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For nitroanilines, the HOMO is typically localized over the aniline (B41778) ring and the amino group, while the LUMO is concentrated around the electron-withdrawing nitro group.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. The MEP map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In 2-(2,2-difluoroethoxy)-5-nitroaniline, negative potential is expected around the oxygen atoms of the nitro group and the ether linkage, while positive potential would be found near the amine hydrogens.

Table 5.1.1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 5.2 Debye | Measures molecular polarity |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD is particularly useful for analyzing molecules with flexible components, such as the difluoroethoxy side chain in this compound.

Detailed Research Findings: An MD simulation typically begins by placing the molecule in a simulated environment, such as a box of water molecules, to mimic aqueous conditions. mdpi.com A force field, such as AMBER or GROMACS, is chosen to define the potential energy of the system based on the positions of its atoms. nih.govrug.nl The simulation protocol involves several steps:

Energy Minimization: The initial geometry is relaxed to remove any unfavorable atomic clashes. nih.gov

Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 atm) in NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. rug.nlnih.gov

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is recorded at regular intervals. rug.nl

Analysis of the trajectory allows for the exploration of the molecule's conformational landscape. For this compound, this would involve monitoring the torsion angles of the C-C and C-O bonds in the difluoroethoxy group to identify the most stable and frequently occurring conformations (rotamers). Root-mean-square deviation (RMSD) analysis can be used to assess the stability of the molecule's core structure throughout the simulation. mdpi.com These simulations can also reveal how the flexible side chain interacts with surrounding solvent molecules, providing a dynamic picture of its behavior in solution. nih.gov

Table 5.2.1: Typical Setup for an MD Simulation

| Parameter | Specification | Purpose |

| Force Field | AMBER / GROMACS | Defines inter- and intramolecular forces |

| Solvent Model | TIP3P Water | Simulates an aqueous environment |

| System Size | ~5000 atoms | Ensures adequate solvation |

| Ensemble | NPT | Simulates constant pressure and temperature |

| Simulation Time | 100 ns | Allows for sampling of conformational space |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, including infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra can be compared with experimental results to confirm the molecular structure.

Detailed Research Findings: Vibrational frequencies (IR and Raman) can be calculated from the optimized molecular geometry using DFT methods. jocpr.com The calculation provides the frequencies and intensities of the fundamental vibrational modes. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. jocpr.com For this compound, characteristic vibrational modes would include N-H stretching of the amine group, symmetric and asymmetric stretching of the NO2 group, C-F stretching of the difluoroethoxy group, and various aromatic C-H and C-C vibrations.

Electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT) or other excited-state methods like the second-order algebraic diagrammatic construction (ADC(2)). jocpr.com These calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). For nitroaniline compounds, the primary absorption band in the UV-Vis spectrum is typically due to a π-π* transition with significant intramolecular charge transfer character, from the electron-donating amine and ether groups to the electron-withdrawing nitro group. Computational models can also simulate solvatochromism—the change in absorption wavelength with solvent polarity.

Table 5.3.1: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Feature | Calculated Wavenumber/Wavelength | Experimental Wavenumber/Wavelength | Assignment |

| N-H Stretch (IR) | 3450 cm⁻¹ (scaled) | 3445 cm⁻¹ | Amine group vibration |

| NO₂ Stretch (IR) | 1530 cm⁻¹ (scaled) | 1525 cm⁻¹ | Nitro group vibration |

| C-F Stretch (IR) | 1105 cm⁻¹ (scaled) | 1100 cm⁻¹ | Difluoroethoxy group vibration |

| λmax (UV-Vis) | 385 nm (in ethanol) | 390 nm (in ethanol) | π-π* Intramolecular Charge Transfer |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore the reactivity of this compound by mapping out potential reaction pathways. This involves identifying reactants, products, intermediates, and, most importantly, the transition state structures that connect them.

Detailed Research Findings: The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Computational methods can model the pathway of such a reaction, for instance, with a nucleophile like an alkoxide or an amine. The process involves locating the transition state structure for the formation of the Meisenheimer complex intermediate and the subsequent transition state for the departure of the leaving group.

The activation energy (the energy difference between the reactants and the transition state) for each step can be calculated. The pathway with the lowest activation energy is the most kinetically favorable. The distortion/interaction model is a conceptual tool used to analyze activation barriers, partitioning the activation energy into the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between these distorted fragments. nih.gov Such analyses provide a quantitative understanding of the factors controlling the reaction rate and can be used to predict how structural modifications would influence reactivity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Variants

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to create predictive models that correlate the structural features of molecules with their physicochemical properties. researchgate.net This method is valuable for predicting the properties of new, unsynthesized derivatives of this compound.

Detailed Research Findings: The development of a QSPR model involves several steps:

Dataset Creation: A series of structural variants of the parent molecule is defined. For example, this could involve changing the substituents on the aromatic ring or modifying the fluoroalkoxy side chain.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges, dipole moment), and physicochemical (e.g., logP, molar refractivity) properties. nih.govresearchgate.net

Model Building: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is developed that links a subset of the most relevant descriptors to the property of interest (e.g., solubility, binding affinity, lipophilicity). nih.govdigitaloceanspaces.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

For example, a QSPR model could be developed to predict the lipophilicity (logP) of derivatives of this compound. The resulting equation might take a form like:

logP = c₀ + c₁(Surface Area of H-bond Acceptors) + c₂(Ionization Potential) - c₃(Polar Surface Area)*

Such a model would allow for the rapid in silico screening of virtual compounds, prioritizing the synthesis of derivatives with the most promising properties. researchgate.netnih.gov

Chemical Reactivity and Derivatization Studies of 2 2,2 Difluoroethoxy 5 Nitroaniline

Transformations of the Amine Functionality

The primary amine group is a nucleophilic and basic center, making it a prime site for a variety of chemical modifications. Its reactivity is strongly influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Electrophilic Substitutions at Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety allows it to act as a nucleophile, readily reacting with various electrophiles. A common and synthetically crucial reaction is acylation, which converts the primary amine into a more stable and less reactive amide. This transformation is often employed as a protective strategy to moderate the amine's reactivity and prevent unwanted side reactions during subsequent modifications of the molecule. google.comyoutube.com For instance, reaction with an acyl halide or anhydride (B1165640), such as acetic anhydride, in the presence of a suitable base or in an acidic medium like acetic acid, yields the corresponding acetamide (B32628) derivative. google.com

This acylation serves two main purposes: it reduces the basicity of the nitrogen and diminishes the strong activating effect of the amino group on the aromatic ring, allowing for more controlled subsequent electrophilic aromatic substitutions on the ring if desired. chemistrysteps.com

Interactive Table: Representative Acylation of an Alkoxy-Nitroaniline This table illustrates a typical acylation reaction based on analogous substrates.

| Reactant | Reagent | Conditions | Product | Yield (%) | Reference |

|---|

Formation of Azo and Diazonium Salts

A cornerstone of aromatic amine chemistry is the diazotization reaction, which converts the primary amino group into a highly versatile diazonium salt (-N₂⁺). This reaction is typically carried out by treating the aniline derivative with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting salt. google.comkkwagh.edu.in

The diazonium salt of 2-(2,2-difluoroethoxy)-5-nitroaniline is a valuable synthetic intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions. Furthermore, it can act as an electrophile in coupling reactions with electron-rich aromatic compounds to form brightly colored azo compounds, which are significant in the dye industry. researchgate.netresearchgate.net

Interactive Table: Potential Synthetic Applications of Diazonium Salts This table outlines common, well-established transformations of aryldiazonium salts.

| Reaction Name | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Iodination | KI | -I |

| Hydroxylation | H₂O, H₂SO₄, heat | -OH |

| Gomberg-Bachmann | Aromatic compound (e.g., Benzene) | -Aryl |

Reactions of the Nitro Group

The strongly electron-withdrawing nitro group significantly influences the molecule's electronic properties and offers a key handle for further functionalization, primarily through reduction.

Selective Reduction to Amino Groups for Subsequent Functionalization

The most significant transformation of the nitro group is its reduction to a primary amine, which converts the starting material into 4-(2,2-difluoroethoxy)benzene-1,3-diamine. This reaction is fundamental for creating a bifunctional intermediate that can be used in the synthesis of heterocycles, polymers, and other complex molecules. uj.edu.pl A variety of reducing agents can achieve this transformation with high chemoselectivity, leaving the difluoroethoxy group and the existing amine untouched.

Common methods include catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as metal-acid systems such as iron (Fe) or tin (Sn) in hydrochloric acid. The choice of reagent can be critical depending on the presence of other sensitive functional groups in the molecule.

Interactive Table: Comparison of Reagents for Aromatic Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| H₂ / Pd, Pt, or Ni | Pressurized H₂, various solvents | High yield, clean reaction, catalyst can be recycled | May reduce other functional groups (alkenes, alkynes); requires specialized equipment |

| Fe / HCl or Acetic Acid | Reflux in aqueous/alcoholic solution | Inexpensive, effective, widely used in industry | Requires stoichiometric amounts of metal, acidic workup |

| SnCl₂ / HCl | Alcoholic solvent, often at elevated temp. | Good for laboratory scale, often high yielding | Tin waste products can be problematic to remove |

Role in Intermolecular Interactions

The nitro group plays a critical role in the intermolecular organization of the molecule. As a powerful electron-withdrawing group, it decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. masterorganicchemistry.com The oxygen atoms of the nitro group are strong hydrogen bond acceptors, allowing them to participate in hydrogen bonding networks in the solid state or with protic solvents. This characteristic significantly influences the compound's physical properties, such as its melting point, boiling point, and solubility.

Modifications and Stability of the Difluoroethoxy Moiety**

The 2,2-difluoroethoxy group is characterized by its high chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the difluoroethoxy moiety largely inert to many common chemical reagents. It is generally not susceptible to cleavage or modification under the conditions used for the transformations of the amine and nitro groups, such as acylation, diazotization, or standard reduction methods.

This stability makes the difluoroethoxy group a reliable modulator of the molecule's physicochemical properties. It significantly increases the lipophilicity of the compound compared to a methoxy (B1213986) or ethoxy analog, which can be a desirable feature in the design of bioactive molecules. Therefore, in most synthetic schemes involving this compound, this group acts as a stable spectator, influencing the electronic environment and physical properties without participating directly in the reactions.

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the interplay of the electronic effects of the three existing substituents: the amino (-NH2) group, the 2,2-difluoroethoxy (-OCH2CF2H) group, and the nitro (-NO2) group. The positions available for substitution on the aromatic ring are C3, C4, and C6. The directing influence of each substituent determines the most probable sites for electrophilic attack.

The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via a resonance effect (+R). scispace.comrsc.org This significantly increases the electron density at the positions ortho (C6) and para (C4) to it, making these sites highly susceptible to electrophiles.

Conversely, the nitro group is a potent deactivating group and a meta-director. youtube.comvedantu.comquora.com Through strong inductive (-I) and resonance (-R) effects, it withdraws electron density from the aromatic ring, particularly from the ortho (C6) and para (C4) positions. vedantu.com This deactivation makes electrophilic attack less favorable and directs incoming electrophiles to the meta position (C3) by default, as it is the least deactivated site. youtube.com

When considering the combined influence of these three groups, the directing power of the most strongly activating substituent typically dominates the regiochemical outcome. In this molecule, the amino group is the most powerful activating director.

Position C3: Is ortho to the 2,2-difluoroethoxy group and meta to the nitro group. Both groups direct substitution to this position. However, it is meta to the strongly activating amino group.

Position C4: Is para to the strongly activating amino group and meta to the deactivating nitro group. The amino group strongly favors substitution at this site.

Position C6: Is ortho to the strongly activating amino group and ortho to the deactivating nitro group. The amino group also strongly favors this site, but it is adjacent to the bulky 2,2-difluoroethoxy group, which may introduce steric hindrance.

The outcome is a competition between the directing effects, with the amino group's influence being paramount. The powerful activation at the C4 (para) and C6 (ortho) positions by the amino group outweighs the deactivation and directing effects of the other substituents. Between the two sites activated by the amino group, substitution at C4 is generally favored. The C4 position is sterically unhindered and is para to the strongest activating group, making it the most nucleophilic site on the ring. Therefore, electrophilic aromatic substitution reactions on this compound are predicted to yield the C4-substituted isomer as the major product.

Predicted Electrophilic Aromatic Substitution Reactions

Based on the analysis of substituent effects, the expected major products for various electrophilic aromatic substitution reactions are detailed below. These predictions assume reaction conditions that are compatible with the functional groups present.

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Halogenation (Bromination) | Br2 in a polar solvent (e.g., acetic acid) | 4-Bromo-2-(2,2-difluoroethoxy)-5-nitroaniline |

| Halogenation (Chlorination) | Cl2 in a polar solvent (e.g., acetic acid) | 4-Chloro-2-(2,2-difluoroethoxy)-5-nitroaniline |

| Nitration | HNO3/H2SO4 (under carefully controlled conditions) | 2-(2,2-Difluoroethoxy)-4,5-dinitroaniline |

| Sulfonation | Fuming H2SO4 | 3-Amino-4-(2,2-difluoroethoxy)-6-nitrobenzenesulfonic acid |

Structure Activity Relationship Sar and Structural Analogue Research Pertaining to 2 2,2 Difluoroethoxy 5 Nitroaniline Derivatives

Influence of Substituent Variations on Chemical Reactivity and Selectivity

The chemical reactivity and biological selectivity of derivatives of 2-(2,2-difluoroethoxy)-5-nitroaniline are intrinsically linked to the electronic and steric properties of its substituents. The core structure presents several key positions for modification, primarily on the aniline (B41778) ring and potentially through alterations of the difluoroethoxy group.

The aniline amine is a key site for derivatization, often serving as a handle for introducing a wide array of functional groups to explore the chemical space around a target binding pocket. Acylation, alkylation, or sulfonylation of this amine can introduce new pharmacophoric features, alter solubility, and impact metabolic stability.

The 2-(2,2-difluoroethoxy) group is a crucial feature. The geminal difluoro motif is a bioisostere for other functional groups and is known to enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions. Modifications to the length or structure of the ethoxy chain could be explored to optimize spatial interactions within a binding site.

A hypothetical exploration of substituent effects on this scaffold is presented in the table below, illustrating potential modifications and their predicted impact on chemical properties.

| Position of Variation | Substituent Change | Potential Impact on Reactivity and Selectivity |

| 5-Position (Nitro Group) | Replacement with Cyano (-CN) | Maintains strong electron-withdrawing character, potentially altering binding mode and selectivity. |

| Replacement with Methoxy (B1213986) (-OCH3) | Introduces electron-donating character, increasing the basicity of the aniline and altering ring reactivity. | |

| Aniline Amine | Acylation with Acetyl group | Decreases basicity, introduces hydrogen bond acceptor, may improve metabolic stability. |

| Alkylation with a Piperidine ring | Increases basicity and steric bulk, potentially targeting different regions of a binding pocket. | |

| Difluoroethoxy Group | Extension to Difluoropropoxy | Increases lipophilicity and chain length, probing for deeper hydrophobic pockets. |

Stereochemical Considerations and Chiral Analogs

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. While this compound itself is achiral, the introduction of chiral centers into its derivatives can lead to enantiomers with significantly different pharmacological profiles.

Chirality could be introduced through several synthetic strategies:

Modification of the difluoroethoxy side chain: Introducing a substituent on the ethoxy chain, for example, at the 1-position, would create a stereocenter. The resulting (R) and (S) enantiomers would orient the remainder of the molecule differently within a chiral binding site, potentially leading to one enantiomer having significantly higher affinity or a different biological effect than the other.

Derivatization of the aniline amine with chiral moieties: Acylating or alkylating the aniline nitrogen with a chiral group (e.g., a chiral carboxylic acid or a chiral amine) would produce diastereomers. This approach is often used to probe the stereochemical requirements of a biological target.

The development of chiral analogs is a critical step in lead optimization. The separation and individual testing of enantiomers are necessary to identify the eutomer (the more active enantiomer) and to understand if the distomer (the less active or inactive enantiomer) contributes to off-target effects or has a different activity profile.

Rational Design Principles for Compounds Incorporating the Difluoroethoxy-Nitroaniline Scaffold

The rational design of novel compounds based on the this compound scaffold would be guided by a deep understanding of the target's three-dimensional structure and the application of computational chemistry tools.

Structure-Based Drug Design (SBDD): If the crystal structure of the biological target is known, SBDD principles can be applied. Molecular docking simulations would be used to predict how derivatives of the difluoroethoxy-nitroaniline scaffold bind to the target's active site. This allows for the in silico design of modifications aimed at:

Optimizing binding interactions: Introducing functional groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with key residues in the binding pocket. For example, the nitro group could be positioned to interact with a positively charged residue, while the difluoroethoxy group could be oriented towards a hydrophobic region.

Improving selectivity: Designing modifications that favor binding to the intended target over other related proteins, thereby reducing the potential for off-target effects.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. This approach relies on the knowledge of other molecules that bind to the same target. Pharmacophore modeling can identify the key chemical features required for activity, and these features can then be incorporated into the difluoroethoxy-nitroaniline scaffold. Quantitative Structure-Activity Relationship (QSAR) studies can also be used to build mathematical models that correlate the chemical structures of existing derivatives with their biological activities, guiding the design of more potent compounds.

The combination of the metabolic stability often conferred by the difluoroethoxy group and the versatile synthetic handle of the nitroaniline core makes this scaffold an attractive starting point for the rational design of new chemical entities.

Advanced Applications of 2 2,2 Difluoroethoxy 5 Nitroaniline in Organic Synthesis and Materials Science

Enabling Role as a Versatile Building Block in Complex Molecular Architectures

2-(2,2-Difluoroethoxy)-5-nitroaniline serves as a crucial starting material in the multi-step synthesis of a variety of complex and biologically active molecules. researchgate.netnih.gov The presence of three distinct functional groups—the amino, nitro, and difluoroethoxy moieties—allows for a range of selective chemical transformations, making it a highly valuable scaffold in synthetic organic chemistry.

The amino group provides a nucleophilic center that can readily participate in reactions such as acylation, alkylation, and diazotization, enabling the introduction of diverse substituents and the formation of various heterocyclic systems. For instance, nitroaniline derivatives are key precursors in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. google.com The synthesis of these complex structures often involves the initial protection of the aniline (B41778), followed by nitration and subsequent deprotection. google.com

The nitro group, an electron-withdrawing moiety, can be readily reduced to an amino group, paving the way for the synthesis of substituted diamines which are themselves important building blocks. google.com Furthermore, the nitro group can direct electrophilic aromatic substitution to specific positions on the benzene (B151609) ring.

The difluoroethoxy group is particularly significant as the inclusion of fluorine can dramatically alter the properties of the final molecule. chemrxiv.org Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, modulate lipophilicity, and enhance metabolic stability, properties that are highly sought after in the development of pharmaceuticals and agrochemicals. mdpi.commdpi.com The difluoro(methoxy)methyl group, a related moiety, has been highlighted for its potential in medicinal chemistry. chemrxiv.org

The strategic combination of these functional groups in this compound allows for the construction of intricate molecular frameworks that are often challenging to synthesize through other routes. Its utility is evident in its application as an intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs). mallakchemicals.com

Contributions to Modern Fluorine Chemistry Methodologies

The growing importance of fluorinated compounds in various industries has spurred the development of new and efficient fluorination methodologies. While this compound is not a fluorinating agent itself, its synthesis and use as a building block contribute to the broader field of fluorine chemistry. The presence of the difluoroethoxy group in a readily available aromatic structure provides a valuable substrate for studying the effects of fluorinated substituents on reaction mechanisms and molecular properties.

The development of methods to synthesize fluorinated building blocks like this compound is an active area of research. These methods often involve the use of specialized fluorinating agents and require careful optimization of reaction conditions. Advances in these synthetic routes expand the toolbox available to medicinal and materials chemists.

Furthermore, the reactivity of the aniline and nitro groups in the presence of the difluoroethoxy moiety can provide insights into the electronic effects of fluorinated alkyl chains. This knowledge is crucial for designing new reactions and for predicting the behavior of other fluorinated molecules. The incorporation of such fluorinated motifs is a key strategy in modern drug design to enhance properties like metabolic stability and membrane permeability. nih.govnih.gov

Development of Functional Organic Materials with Tailored Properties (e.g., NLO materials, polymers)

The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced functional organic materials.

Nonlinear Optical (NLO) Materials: Nitroaniline derivatives are well-known for their potential in NLO applications. researchgate.net The combination of an electron-donating group (the amino group) and a strong electron-accepting group (the nitro group) connected through a π-conjugated system can lead to large second-order NLO responses. The introduction of the difluoroethoxy group can further enhance these properties by modifying the molecule's electronic structure and crystal packing. Computational studies on fluorinated aniline derivatives have shown their potential for NLO applications. researchgate.net The intramolecular charge transfer from the amino to the nitro group, a key factor for NLO activity, can be influenced by the electronic effects of the fluorinated substituent. nih.gov

Polymers: The bifunctional nature of this compound (after reduction of the nitro group to an amine) makes it a valuable monomer for the synthesis of high-performance polymers. The resulting aromatic diamine can be polymerized with various comonomers to produce polyamides, polyimides, and other polymers with tailored properties. The incorporation of the difluoroethoxy group into the polymer backbone can impart desirable characteristics such as increased thermal stability, improved solubility in organic solvents, and modified dielectric properties. The synthesis and characterization of polymers derived from fluorinated anilines have demonstrated the influence of fluorine substitution on the final material's properties. unison.mx For instance, the synthesis of solution-processible electrochromic conjugated copolymers often involves the use of donor-acceptor units to achieve low band gaps. mdpi.com

Precursors for Advanced Aromatic Diamines and Specialized Chemical Intermediates

One of the most significant applications of this compound is its role as a precursor to advanced aromatic diamines. The selective reduction of the nitro group to an amine is a well-established and efficient transformation. The resulting 4-(2,2-difluoroethoxy)benzene-1,3-diamine is a valuable monomer and intermediate.

These fluorinated aromatic diamines are used in the synthesis of a variety of specialty chemicals and materials. For example, they can be used to prepare:

High-Performance Polymers: As mentioned previously, these diamines are monomers for polyamides and polyimides with enhanced thermal and mechanical properties.

Pharmaceutical Intermediates: The diamine can be further functionalized to create complex scaffolds for the synthesis of active pharmaceutical ingredients. evonik.com

Dyestuffs and Pigments: Aromatic diamines are common precursors in the synthesis of azo dyes and other colorants. While not a primary application, the unique substitution pattern of this diamine could lead to dyes with specific chromatic properties.

The synthesis of such specialized intermediates is crucial for various sectors of the chemical industry. mallakchemicals.com

Design of Probe Molecules and Chemical Tools in Academic Research

Fluorescent probes are indispensable tools in chemical biology and medical diagnostics for the real-time visualization of biological processes. nih.govnih.gov The design of these probes often involves a fluorophore scaffold that can be modified with a reactive group to detect specific analytes or enzymes.

While there is no direct report of this compound being used as a molecular probe, its structural features suggest potential in this area. The nitroaniline core can be a part of a larger chromophoric or fluorophoric system. For instance, the fluorescence properties of many dyes are sensitive to the electronic nature of their substituents. The strong dipole moment created by the amino and nitro groups, modulated by the difluoroethoxy substituent, could be exploited in the design of solvatochromic or electrochromic probes.

Furthermore, the aniline group provides a convenient handle for attaching the molecule to other systems or for introducing a recognition element for a specific biological target. The design of fluorescent probes often relies on modulating processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), both of which could be influenced by the electronic characteristics of the this compound scaffold. researchgate.net The development of small-molecule fluorescent probes is a vibrant area of research, and the unique properties of this compound make it a candidate for future exploration in the design of novel chemical tools. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 2-(2,2-Difluoroethoxy)-5-nitroaniline, and how are reaction conditions optimized?

The synthesis typically involves difluoromethylation of aniline derivatives. A precursor with an aliphatic O–H bond undergoes selective insertion of difluorocarbene under weakly acidic conditions using KHF₂ as an activator . Alternative routes may involve multi-step reactions, such as coupling 2-chloro-6-fluoroaniline with 2-(2,2-difluoroethoxy)ethylamine in the presence of a copper catalyst , followed by nitro group introduction . Optimization focuses on temperature control (e.g., maintaining 60–80°C for difluorocarbene stability) and solvent selection (polar aprotic solvents like DMF enhance yield).

Q. What purification and characterization techniques are critical for isolating this compound?

Post-synthesis, column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is used to remove byproducts. Final purity is confirmed via HPLC (>98%) . Characterization employs:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine coupling patterns.

- Mass spectrometry (HRMS) for molecular weight validation.

- Infrared spectroscopy (IR) to detect nitro (1530–1350 cm⁻¹) and difluoroethoxy (1250–1100 cm⁻¹) groups .

Q. How do the nitro and difluoroethoxy functional groups influence the compound’s reactivity?

- Nitro group : Strong electron-withdrawing effect directs electrophilic substitution to meta/para positions. Reducible to an amine under catalytic hydrogenation (H₂/Pd-C) for further derivatization .

- Difluoroethoxy group : Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. The -OCF₂CH₃ moiety also impacts steric hindrance in nucleophilic reactions .

Q. What intermediates are critical in the synthesis of this compound?

Key intermediates include:

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Acidic conditions : Nitro groups resist hydrolysis, but prolonged exposure may degrade the difluoroethoxy chain.

- Basic conditions : Susceptible to nucleophilic attack on the aromatic ring.

- Oxidative conditions : Stable to mild oxidants (e.g., H₂O₂) but may decompose under strong oxidants (e.g., KMnO₄) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

SAR studies focus on:

- Nitro group reduction : Converting -NO₂ to -NH₂ enhances hydrogen-bonding potential for enzyme inhibition.

- Fluorine substitution : Replacing difluoroethoxy with trifluoromethoxy alters logP and binding affinity .

- Ring substitution : Introducing electron-withdrawing groups (e.g., Cl) at specific positions modulates electronic effects and target selectivity .

Q. What computational tools are used to predict synthetic pathways and optimize reaction yields?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. These tools prioritize:

- Atom economy for green chemistry compliance.

- Catalyst screening (e.g., Cu vs. Pd) to minimize side reactions.

- Transition-state modeling to identify energy barriers in difluoromethylation steps .

Q. How does this compound interact with biological targets, such as enzymes or receptors?